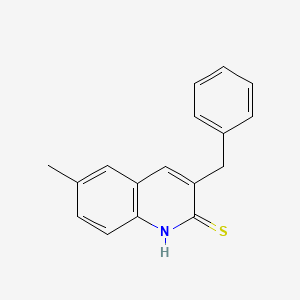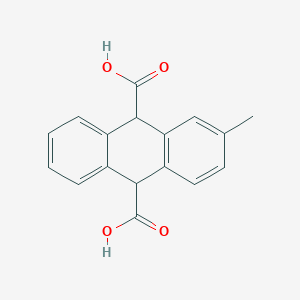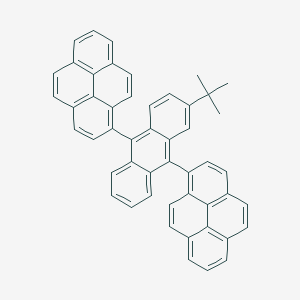
1,1'-(2-tert-Butylanthracene-9,10-diyl)dipyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-9,10-bis(pyrene-1-yl)anthracene is a novel organic compound that belongs to the family of anthracene derivatives. This compound is characterized by the presence of two pyrene groups attached to the 9 and 10 positions of the anthracene core, with a tert-butyl group at the 2 position. The unique structure of this compound imparts it with distinct photophysical properties, making it a valuable material for various applications, particularly in the field of organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-9,10-bis(pyrene-1-yl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The process begins with the preparation of the pyrene boronic acid and the corresponding anthracene halide. These intermediates are then subjected to palladium-catalyzed cross-coupling under specific conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors for better control, and utilizing advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-9,10-bis(pyrene-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
2-tert-Butyl-9,10-bis(pyrene-1-yl)anthracene has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a blue emitter in OLEDs due to its high fluorescence quantum yield and deep-blue emission.
Photovoltaic Devices: Its unique photophysical properties make it suitable for use in organic photovoltaic cells.
Sensors: The compound’s fluorescence properties are exploited in the development of chemical sensors for detecting various analytes.
Biological Studies: It is used in studying the interactions of aromatic compounds with biological macromolecules.
Mecanismo De Acción
The mechanism by which 2-tert-Butyl-9,10-bis(pyrene-1-yl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in OLEDs and sensors. The molecular targets and pathways involved include the interaction of the compound’s π-electrons with the electronic states of other materials or analytes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA)
- 2-tert-Butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA)
- 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN)
Uniqueness
2-tert-Butyl-9,10-bis(pyrene-1-yl)anthracene is unique due to the presence of pyrene groups, which impart distinct photophysical properties compared to other anthracene derivatives. The pyrene groups enhance the compound’s fluorescence quantum yield and stability, making it particularly suitable for applications in OLEDs and sensors .
Propiedades
Número CAS |
861211-00-9 |
|---|---|
Fórmula molecular |
C50H34 |
Peso molecular |
634.8 g/mol |
Nombre IUPAC |
1-(2-tert-butyl-10-pyren-1-ylanthracen-9-yl)pyrene |
InChI |
InChI=1S/C50H34/c1-50(2,3)35-22-27-42-43(28-35)49(41-26-21-34-17-15-30-9-7-11-32-19-24-39(41)47(34)45(30)32)37-13-5-4-12-36(37)48(42)40-25-20-33-16-14-29-8-6-10-31-18-23-38(40)46(33)44(29)31/h4-28H,1-3H3 |
Clave InChI |
NJJOMMMVUPINJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


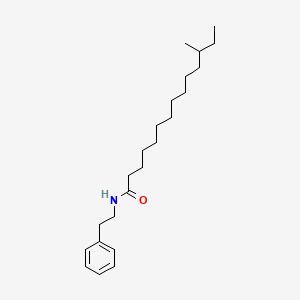
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
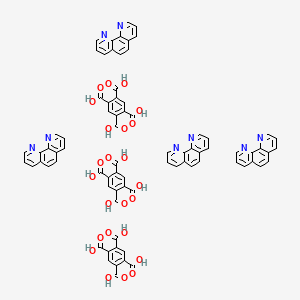
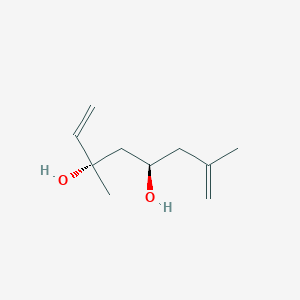
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
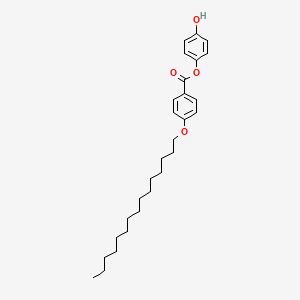

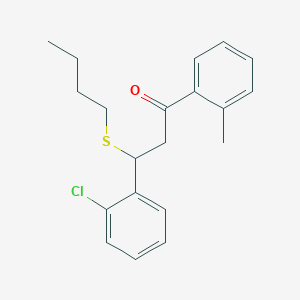
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)

